![molecular formula C17H27BO3 B567260 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218789-82-2](/img/structure/B567260.png)
2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
“(3-Butoxy-5-methylphenyl)boronic acid” is a chemical compound . It’s also known as “2-(3-butoxy-5-methylphenyl)acetic acid” with the CAS number 51028-85-4 .
Molecular Structure Analysis
The molecular formula of “(3-Butoxy-5-methylphenyl)boronic acid” is C11H17BO3 .Physical And Chemical Properties Analysis
The molecular weight of “(3-Butoxy-5-methylphenyl)boronic acid” is 208.06 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a substrate in Suzuki–Miyaura coupling reactions, which are a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds. This is particularly useful for creating complex molecules in pharmaceuticals and agrochemicals .
Drug Delivery Systems
It has been modified structurally to develop reactive oxygen species (ROS)-responsive drug delivery systems. For instance, when modified with hyaluronic acid, it can encapsulate drugs like curcumin to form nanoparticles for targeted delivery .
Synthesis of Sulfinamide Derivatives
The compound can react with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives, which are valuable in medicinal chemistry for their biological activities .
Protodeboronation Reactions
It serves as a substrate in protodeboronation reactions, which are used to remove boron groups from molecules. This process is important for the synthesis of various organic compounds and can be used to modify the structure of pharmaceuticals .
Organic Synthesis Building Blocks
Pinacol boronic esters, in general, are valuable building blocks in organic synthesis. They are used to introduce boron into molecules, which can then be converted into other functional groups or participate in further reactions .
Lactam Synthesis
In the synthesis of lactams, which are cyclic amides found in many bioactive molecules, this compound can be used as a starting material or intermediate due to its reactivity with other organic compounds .
Safety and Hazards
properties
IUPAC Name |
2-(3-butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-7-8-9-19-15-11-13(2)10-14(12-15)18-20-16(3,4)17(5,6)21-18/h10-12H,7-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHABOWXIZNELA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675291 |
Source
|
Record name | 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1218789-82-2 |
Source
|
Record name | 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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